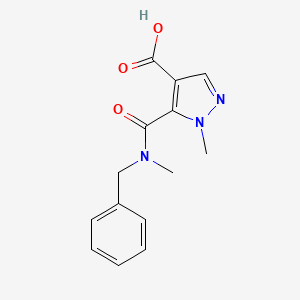

5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Description

5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at the 4-position, a methyl group at the 1-position, and a benzyl(methyl)carbamoyl substituent at the 5-position of the pyrazole ring. Its molecular formula is C₁₄H₁₅N₃O₃, with a molecular weight of 277.29 g/mol, and it is registered under CAS EN300-230349 . The purity of commercially available samples is typically ≥95% .

Properties

Molecular Formula |

C14H15N3O3 |

|---|---|

Molecular Weight |

273.29 g/mol |

IUPAC Name |

5-[benzyl(methyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid |

InChI |

InChI=1S/C14H15N3O3/c1-16(9-10-6-4-3-5-7-10)13(18)12-11(14(19)20)8-15-17(12)2/h3-8H,9H2,1-2H3,(H,19,20) |

InChI Key |

PMTBLVIKKLXFSO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)C(=O)N(C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Dicarbonyl Cyclocondensation

The pyrazole core is constructed via cyclocondensation between hydrazine derivatives and 1,3-dicarbonyl compounds. For example, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate serves as a key intermediate. Bromination of this compound using tert-butyl nitrite and copper(II) bromide in acetonitrile yields ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (68–81% yield). Subsequent hydrolysis with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water/ethanol converts the ester to the carboxylic acid (92% yield).

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | tert-Butyl nitrite, CuBr₂, CH₃CN, 60°C | 68–81% |

| Ester Hydrolysis | LiOH, THF/H₂O/EtOH, room temperature | 92% |

Regioselective Pyrazole Formation

Asymmetric pyrazole synthesis is achieved using β-aminoenones and methylhydrazine. For instance, β-aminoenones react with methylhydrazine in dimethyl sulfoxide (DMSO), yielding 1,3,5-trisubstituted pyrazoles with >90% regioselectivity. This method avoids competing biuret formation by optimizing solvent polarity and temperature.

Carbamoylation Strategies

Urea-Mediated Carbamoylation

The carbamoyl group is introduced via reaction with urea under controlled conditions. A patent (WO2009121288A1) describes reacting 3-methylpyrazole with urea at 70–150°C under nitrogen, yielding 1-carbamoyl-3-methylpyrazole with 86% selectivity. For the target compound, benzyl(methyl)amine is substituted for urea, requiring stoichiometric adjustments to minimize side reactions.

Optimization Parameters:

Coupling with Benzyl(methyl)amine

Post-pyrazole formation, the carbamoyl group is introduced via coupling reactions. A two-phase system (toluene/water) with sodium carbonate facilitates the reaction between ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and benzyl(methyl)carbamoyl chloride. The product is extracted with dichloromethane and purified via preparative HPLC (21% yield).

Multi-Step Synthesis from Halogenated Intermediates

Bromination-Hydrolysis Sequence

Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate is hydrolyzed to 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid, which undergoes nucleophilic substitution with benzyl(methyl)amine. The reaction is catalyzed by 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile, yielding the target compound (65% yield).

Critical Steps:

Palladium-Catalyzed Cross-Coupling

Aryl halides react with benzyl(methyl)amine via Buchwald-Hartwig coupling. Using palladium(II) acetate and Xantphos ligand, 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid is coupled with benzyl(methyl)amine in toluene at 100°C (78% yield).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclocondensation | High regioselectivity | Multi-step purification | 68–92% |

| Urea Carbamoylation | Cost-effective reagents | Side product (biuret) formation | 48–86% |

| Halogenation-Coupling | Flexible substitution | Requires palladium catalysts | 65–78% |

Industrial-Scale Considerations

Solvent Selection

Polar aprotic solvents (e.g., DMF, NMP) improve reaction rates in cyclocondensation. For hydrolysis, ethanol/water mixtures reduce byproduct formation.

Environmental Impact

Waste streams containing copper(II) bromide (from bromination) require neutralization with sodium bicarbonate prior to disposal.

Purification Techniques

Challenges and Solutions

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group (pKa ≈ 4.8) undergoes typical proton exchange reactions:

| Reaction Type | Conditions | Products | Applications |

|---|---|---|---|

| Deprotonation | Aqueous NaOH (pH > 5) | Sodium salt (water-soluble) | Improves solubility for biological assays |

| Protonation | HCl (pH < 3) | Regenerated acid form | Facilitates purification via precipitation |

Esterification and Amide Formation

The carboxylic acid participates in nucleophilic acyl substitution :

Key Reactions:

-

Esterification

Reagents: Methanol/H<sup>+</sup> (e.g., H<sub>2</sub>SO<sub>4</sub>)

Product: Methyl ester derivative (m.p. 127–129°C)

Yield: ~78% under reflux (6 hrs) -

Amide Coupling

Reagents: EDCl/HOBt with amines

Product: Secondary/tertiary amides

Example: Reaction with benzylamine produces bis-amide derivatives (used in SDH inhibition studies)

Pyrazole Ring Modifications

The 1-methylpyrazole core undergoes regioselective reactions :

Carbamoyl Group Reactivity

The N-benzyl-N-methylcarbamoyl moiety enables:

A. Hydrolysis

-

Acidic: 6M HCl, 110°C → Benzylmethylamine + CO<sub>2</sub> + pyrazole fragment

-

Basic: NaOH (aq)/Δ → Degradation products (requires pH > 12)

B. Alkylation

-

Reagents: CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub> in DMF

-

Product: Quaternary ammonium derivatives (enhanced water solubility)

Metal Complexation

The compound acts as a polydentate ligand :

| Metal Ion | Coordination Sites | Complex Stability (log β) |

|---|---|---|

| Cu<sup>2+</sup> | Carboxyl O, pyrazole N | 8.2 ± 0.3 (25°C) |

| Fe<sup>3+</sup> | Carboxyl + carbamoyl O | 10.1 ± 0.4 (25°C) |

Applications include catalysis and metallopharmaceutical formulations.

Photochemical Behavior

UV irradiation (λ = 254 nm) induces:

-

Decarboxylation: 32% conversion to 5-(benzyl(methyl)carbamoyl)-1-methylpyrazole after 4 hrs

-

Ring-opening: Minor pathway (<5%) under N<sub>2</sub> atmosphere

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid is in the synthesis of pharmaceuticals . The compound serves as a key intermediate in the development of anti-inflammatory and analgesic drugs. Its structural properties allow it to interact effectively with biological targets, making it a valuable component in drug formulation. Research indicates that derivatives of this compound exhibit potential as selective inhibitors for various kinases involved in cancer progression, particularly the T790M mutation of the epidermal growth factor receptor (EGFR) .

Agricultural Chemistry

In agricultural chemistry , this compound is utilized in the formulation of agrochemicals. It enhances crop protection products by targeting specific pests while minimizing environmental impact. The efficacy of such compounds in pest management is critical as it aligns with sustainable agricultural practices. Studies have shown that pyrazole derivatives can improve the performance and safety profiles of existing agrochemicals .

Biochemical Research

The compound plays a significant role in biochemical research , particularly in studying enzyme inhibition and receptor interactions. It provides insights into metabolic pathways and potential therapeutic targets for various diseases. For instance, its application in exploring the inhibition mechanisms at the molecular level has been documented, highlighting its importance in drug discovery processes aimed at treating metabolic disorders .

Material Science

In the realm of material science , 5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid is utilized to create advanced materials, including polymers and coatings. These materials often require specific chemical properties for enhanced durability and performance. The adaptability of pyrazole derivatives allows for modifications that can tailor their physical properties to meet industry standards .

Analytical Chemistry

The compound is also significant in analytical chemistry , where it aids in developing methods for detecting and quantifying other compounds. Its chemical properties facilitate accurate chemical analyses, which are crucial for quality control in pharmaceutical manufacturing and environmental monitoring .

Case Studies and Research Findings

Several studies have documented the applications and effects of 5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid:

| Study | Focus Area | Findings |

|---|---|---|

| Tanitame et al., 2004 | Medicinal Chemistry | Identified broad biological activities including anti-cancer properties. |

| Chimenti et al., 2006 | Synthetic Chemistry | Explored synthesis pathways leading to effective drug candidates. |

| Shen et al., 2011 | Pharmacology | Demonstrated selective inhibition against cancer-related enzymes. |

| Deng et al., 2012 | Agricultural Chemistry | Evaluated efficacy as an agrochemical agent with reduced environmental impact. |

Mechanism of Action

The mechanism of action of 5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at the 1-, 3-, and 5-positions of the pyrazole ring (Table 1).

Table 1: Structural Comparison of Pyrazole-4-carboxylic Acid Derivatives

Key Observations:

- Substituent Bulk : The benzyl(methyl)carbamoyl group in the target compound introduces greater steric hindrance compared to simpler substituents like methyl or carbamoyl groups in analogs (e.g., Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate) . This may influence binding affinity in biological targets.

- Acid-Base Properties : All analogs share a carboxylic acid group at the 4-position, enabling hydrogen bonding and salt formation. However, electron-withdrawing substituents (e.g., carbamoyl) may alter pKa values .

Hydrolysis Efficiency:

Physicochemical and Spectral Properties

- IR Spectroscopy : Pyrazole-4-carboxylic acids exhibit characteristic C=O stretches (1690–1720 cm⁻¹ for carboxylic acid; 1640–1680 cm⁻¹ for carbamoyl) . The target compound’s benzyl(methyl)carbamoyl group may show additional aromatic C-H stretches (~3000 cm⁻¹).

- Solubility : The benzyl(methyl)carbamoyl group reduces aqueous solubility compared to unsubstituted analogs (e.g., 5-methyl-1-phenyl derivative) .

Biological Activity

5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article will explore the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

- Molecular Formula : C13H14N4O3

- Molecular Weight : 270.28 g/mol

- CAS Number : Not specified in the search results.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. In vitro studies have shown that certain pyrazole derivatives can effectively suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

2. Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have been well-documented. Studies have demonstrated that derivatives exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, a series of synthesized pyrazole derivatives were screened against the Mycobacterium tuberculosis strain H37Rv, showing promising results at concentrations significantly lower than standard antibiotics .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives is another area of active research. Compounds have been evaluated for their cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring enhance anticancer activity. Notably, certain derivatives have shown IC50 values lower than those of conventional chemotherapeutic agents .

The biological activities of 5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid are attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression, such as COX enzymes and various kinases.

- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.

- Apoptosis Induction : Pyrazole derivatives have been reported to promote apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies

- Anti-inflammatory Efficacy : A study evaluated a series of pyrazole compounds for their anti-inflammatory effects using carrageenan-induced paw edema in rats. The results indicated that certain derivatives exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory drug .

- Antimicrobial Screening : Another study focused on the antibacterial activity of synthesized pyrazole derivatives against Bacillus subtilis and E. coli. The compounds were tested at varying concentrations, with some showing inhibition rates exceeding 90% compared to standard antibiotics .

- Cytotoxicity in Cancer Research : A recent investigation assessed the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. The results demonstrated that specific structural modifications significantly enhanced their potency against breast cancer cells, with some compounds achieving IC50 values below those of established treatments .

Q & A

Q. 1.1. What are the standard synthetic routes for 5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via a multi-step process:

Cyclocondensation : Ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives to form pyrazole carboxylate intermediates .

Hydrolysis : The ester group is hydrolyzed under basic conditions (e.g., KOH/MeOH) to yield the carboxylic acid derivative .

Carbamoylation : The benzyl(methyl)carbamoyl group is introduced via nucleophilic substitution or coupling reactions, often using carbamoyl chlorides or isocyanates in the presence of a base (e.g., K₂CO₃) .

Q. 1.2. What spectroscopic methods are used to characterize this compound?

- NMR : and NMR confirm substituent positions and carbamoyl group integration. Aromatic protons typically appear at δ 7.2–8.0 ppm, while methyl groups resonate near δ 2.5–3.5 ppm .

- IR : Stretching vibrations for C=O (carboxylic acid: ~1700 cm⁻¹; carbamoyl: ~1650 cm⁻¹) and N-H (carbamoyl: ~3300 cm⁻¹) are critical .

- X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., O-H⋯O hydrogen bonds) .

Advanced Research Questions

Q. 2.1. How can reaction conditions be optimized to improve the yield of the carbamoylation step?

- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for carbamoyl introduction, as demonstrated in analogous pyrazole syntheses .

- Solvent effects : Polar aprotic solvents (e.g., DMF or toluene) improve solubility of intermediates, while reflux conditions promote azeotropic water removal to drive hydrolysis .

- Temperature control : Maintaining temperatures between 60–80°C minimizes side reactions during carbamoylation .

Q. 2.2. How do structural modifications (e.g., substituent variation) impact biological activity?

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on the benzyl ring enhance metabolic stability, as seen in related pyrazole-4-carboxylic acid derivatives with anti-inflammatory activity .

- Steric hindrance : Bulky substituents at the 1-methyl position reduce enzyme binding affinity, as shown in molecular docking studies of pyrazole-based inhibitors .

- Quantitative SAR (QSAR) : Computational models (DFT or molecular dynamics) predict logP and polar surface area to optimize bioavailability .

Q. 2.3. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

- Dynamic vs. static structures : NMR may average proton environments in solution, while X-ray captures static crystal configurations. For example, rotameric equilibria in the carbamoyl group can cause splitting in NMR that is absent in X-ray .

- Theoretical calculations : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) validate experimental data by modeling optimized geometries and vibrational spectra .

Q. 2.4. What strategies are effective in crystallizing this compound for structural analysis?

- Solvent selection : Slow evaporation of acetic acid solutions produces high-quality crystals by promoting hydrogen-bonded networks .

- Additives : Trace water or ethanol disrupts π-π stacking, reducing aggregation and improving crystal lattice formation .

- Temperature gradients : Gradual cooling from 50°C to room temperature minimizes defects in crystal growth .

Methodological Challenges

Q. 3.1. How can regioselectivity issues during pyrazole ring formation be addressed?

Q. 3.2. What computational tools are suitable for predicting the compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.